molecular formula C20H18BrN5O5 B2490198 2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1052611-33-2

2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B2490198
CAS No.: 1052611-33-2
M. Wt: 488.298
InChI Key: FKUFPRXCLQHFSL-UHFFFAOYSA-N
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Description

2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H18BrN5O5 and its molecular weight is 488.298. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

  • The compound has been involved in Mn(III)/Cu(II)-mediated oxidative radical cyclization processes. For instance, treatment of related acetamide compounds with Mn(OAc)3 in the presence of Cu(OAc)2 facilitated cyclization, producing erythrinane derivatives, essential in various synthetic applications (Chikaoka et al., 2003).

Chemical Modifications and Derivative Synthesis

  • The compound is a precursor for synthesizing various derivatives, such as the formation of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine, achieved through cyclization processes. These processes involve reactions with different aromatic aldehydes, showcasing the compound's versatility in creating diverse structures (Panchal & Patel, 2011).

Applications in Drug Synthesis

  • The compound plays a role in the synthesis of drugs like crispine A. It undergoes cyclization to form intermediates, which can be reduced to produce the final drug compound. This highlights its importance in medicinal chemistry (King, 2007).

Anticancer Potential

  • Derivatives of this compound have shown moderate antitumor potential. For example, compounds with 4-bromophenyl or 3,4-dimethoxyphenyl moieties displayed notable growth inhibitory activities, indicating their relevance in developing new anticancer agents (Rostom, Faidallah, & Al-Saadi, 2011).

Pharmaceutical Research

  • The compound's derivatives have been explored for their pharmaceutical properties, like antimicrobial activities. This includes studies on how different substitutions on the compound's structure influence its biological activity (Gul et al., 2017).

Properties

IUPAC Name

2-[5-(4-bromophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN5O5/c1-30-14-7-12(8-15(9-14)31-2)22-16(27)10-25-18-17(23-24-25)19(28)26(20(18)29)13-5-3-11(21)4-6-13/h3-9,17-18H,10H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUFPRXCLQHFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)N=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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